5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as the starting material. This compound undergoes a substitution reaction with pyrrolidine or morpholine to obtain an intermediate, which is then reduced to form another intermediate. This intermediate is acylated with phenyl chloroformate and finally reacted with heterocyclic compounds to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer potential.
Uniqueness
5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific structural features, such as the presence of the difluoroazetidinyl group, which may contribute to its distinct biological activities and photophysical properties .
Properties
Molecular Formula |
C10H8F2N4O2 |
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Molecular Weight |
254.19 g/mol |
IUPAC Name |
5-(3,3-difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F2N4O2/c11-10(12)4-15(5-10)7-1-2-16-8(14-7)6(3-13-16)9(17)18/h1-3H,4-5H2,(H,17,18) |
InChI Key |
BGCNDYUEQDQNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=NN3C=C2)C(=O)O)(F)F |
Origin of Product |
United States |
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